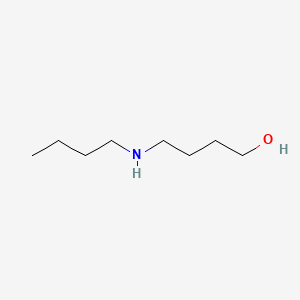

4-(Butylamino)butan-1-ol

概要

説明

Synthesis Analysis

The synthesis of compounds closely related to 4-(Butylamino)butan-1-ol, such as chiral 1,2-amino alcohols, has been achieved through various methods including catalytic hydrogenation and microwave-assisted catalytic processes. For instance, (S)-(+)-2-(N-benzylamino)butan-1-ol, a chiral 1,2-amino alcohol derivative, was synthesized from its Schiff base by catalytic hydrogenation over palladium on carbon under mild conditions (Hegedüs et al., 2015). Similarly, unsymmetrical 1,4-diamino-2-butynes, which share structural similarities, were synthesized using a microwave-assisted Cu(I)-catalyzed cross-A3-coupling/decarboxylative coupling process (Xianjun Xu, Feng, & Van der Eycken, 2021).

Molecular Structure Analysis

Studies on derivatives of butanols, such as butyrate and 1,3-dioxane derivatives, provide insights into the molecular structure of similar compounds. These derivatives were characterized using spectroscopic techniques and X-ray diffraction, revealing intricate details about their molecular configurations and crystal structures (Jebas et al., 2013).

Chemical Reactions and Properties

Compounds structurally related to 4-(Butylamino)butan-1-ol, such as 4-N-Arylamino-1-butanol derivatives, have been synthesized through novel palladium-catalyzed tetrahydrofuran ring-opening reactions. This method demonstrates a unique pathway for producing 4-N-arylamino-1-butanols, showcasing the chemical reactivity and potential transformations of such compounds (Moran & Kenny, 2012).

科学的研究の応用

Analytical Characterization

- 4-(Butylamino)butan-1-ol is characterized in the analytical study of cathinones and amphetamine derivatives, using techniques like UHPLC-QTOF-MS, GC-Orbitrap-MS, NMR, and FT-IR. This contributes to forensic laboratories in elucidating the structure of new psychoactive substances (NPS) with similar structures (Liu et al., 2022).

Synthesis from Schiff Base

- A chiral amino alcohol derivative, synthesized from its Schiff base via catalytic hydrogenation over palladium, finds use as a resolving agent for preparing optically active cyclopropanecarboxylic acids (Hegedüs et al., 2015).

Rearrangement via Azetidinium Cation Intermediate

- The treatment of a related compound, 4-amino-4-phenyl-butan-2-ol, with mesyl chloride, followed by displacement with amine nucleophiles, leads to a 1,3 rearrangement via an azetidinium cation intermediate. This indicates potential chemical transformations in synthetic chemistry (Blakemore et al., 2011).

Antituberculosis Activity

- Derivatives of 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ol, with antituberculosis activity, have been synthesized. One such derivative is in the final stage of clinical trials for use in clinical practice (Omel’kov et al., 2019).

Corrosion Inhibition

- Butan-1-ol, a related compound, demonstrates effectiveness as a corrosion inhibitor for stainless steel in acidic environments. This application is significant in materials science and engineering (Loto et al., 2015).

Biofuel Research

- Research on butan-1-ol, closely related to 4-(Butylamino)butan-1-ol, explores its use in biofuel, particularly in understanding combustion properties and developing chemical kinetic models (Black et al., 2010).

Safety And Hazards

The safety data sheet for 4-(Butylamino)butan-1-ol indicates that it is a flammable liquid and vapor. It can cause skin irritation and serious eye damage. It may also cause respiratory irritation and drowsiness or dizziness . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and using personal protective equipment .

特性

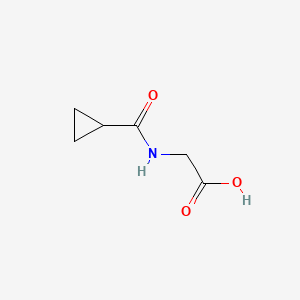

IUPAC Name |

4-(butylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-2-3-6-9-7-4-5-8-10/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUJAKVDYGQVHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196514 | |

| Record name | 1-Butanol, 4-(butylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Butylamino)butan-1-ol | |

CAS RN |

4543-95-7 | |

| Record name | 4-(Butylamino)-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4543-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanol, 4-(butylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 4-(butylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B1265482.png)